molecular formula C11H16FNO2 B13275962 [(3-Fluoro-4-methoxyphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-4-methoxyphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13275962
M. Wt: 213.25 g/mol
InChI Key: RNVIJWQPUSICJO-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)methylamine is an organic compound with the molecular formula C11H16FNO2 This compound features a fluorine atom and two methoxy groups attached to a phenyl ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methoxyethylamine under reductive amination conditions. This process often uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-methoxyphenyl)methylamine
  • (3-Fluoro-4-methoxyphenyl)methylamine
  • (3-Fluoro-4-methoxyphenyl)methylamine

Uniqueness

(3-Fluoro-4-methoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-11(15-2)10(12)7-9/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

RNVIJWQPUSICJO-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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